molecular formula C12H14N2O B1625538 2-Cyclohexyloxazolo[4,5-b]pyridine CAS No. 52333-68-3

2-Cyclohexyloxazolo[4,5-b]pyridine

Cat. No.: B1625538
CAS No.: 52333-68-3
M. Wt: 202.25 g/mol
InChI Key: CBPJONLWFITPKO-UHFFFAOYSA-N
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Description

2-Cyclohexyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a cyclohexyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxazolo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 1-azadienes with 2-carbon π-components, such as in a [4 + 2] cycloaddition reaction . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Rhodium oxide, hydrogen gas.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced heterocyclic compounds, such as piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Cyclohexyloxazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclohexyloxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its fused oxazole and pyridine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclohexyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJONLWFITPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543460
Record name 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-68-3
Record name 2-Cyclohexyl[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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